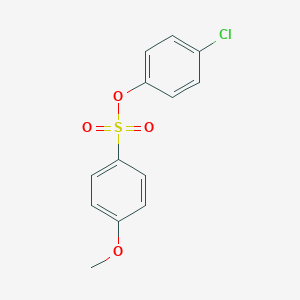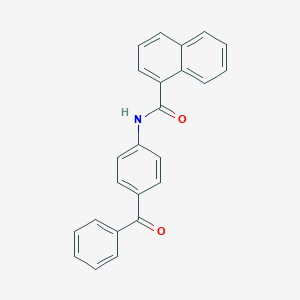
1-Naphthalenecarboxamide, N-(4-benzoylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenecarboxamide, N-(4-benzoylphenyl)-, commonly known as NBQX, is a competitive antagonist of the ionotropic glutamate receptors. It is a widely studied compound in the field of neuroscience due to its ability to block the activity of glutamate, the primary excitatory neurotransmitter in the brain. NBQX has been used in numerous scientific studies to investigate the role of glutamate in various physiological and pathological conditions.
Mécanisme D'action
NBQX is a competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA receptor. It binds to the receptor and blocks the activity of glutamate, which prevents the influx of calcium ions into the cell. This ultimately leads to a reduction in excitatory synaptic transmission in the brain.
Biochemical and Physiological Effects
NBQX has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the severity of seizures in animal models of epilepsy, as well as to protect against neuronal damage in models of stroke. NBQX has also been shown to improve learning and memory in animal models, as well as to reduce drug-seeking behavior in models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NBQX in lab experiments is its specificity for the AMPA receptor. This allows researchers to investigate the role of glutamate specifically in relation to this receptor. However, one limitation of using NBQX is that it does not affect all glutamate receptors, which may limit its usefulness in certain experiments. Additionally, the relatively low yield of the synthesis method may make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are a number of future directions for research related to NBQX. One area of interest is the potential use of NBQX in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is ongoing research related to the role of glutamate in addiction and the potential use of NBQX in the treatment of drug addiction. Finally, there is ongoing research related to the development of new compounds that are more effective than NBQX in blocking the activity of glutamate.
Méthodes De Synthèse
NBQX can be synthesized through a multi-step process involving the reaction of 1-naphthoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-benzoylaniline to yield NBQX. The yield of the final product is typically around 50%.
Applications De Recherche Scientifique
NBQX has been widely used in scientific research to investigate the role of glutamate in various physiological and pathological conditions. It has been shown to be effective in blocking the activity of glutamate in the brain, which has led to its use in studies related to neurodegenerative diseases, epilepsy, and stroke. NBQX has also been used to investigate the role of glutamate in learning and memory, as well as in drug addiction.
Propriétés
Numéro CAS |
184696-93-3 |
|---|---|
Formule moléculaire |
C24H17NO2 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
N-(4-benzoylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C24H17NO2/c26-23(18-8-2-1-3-9-18)19-13-15-20(16-14-19)25-24(27)22-12-6-10-17-7-4-5-11-21(17)22/h1-16H,(H,25,27) |
Clé InChI |
MBCPHQSEBCLNCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




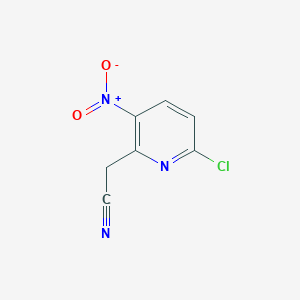




![3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B184930.png)
![(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid](/img/structure/B184932.png)
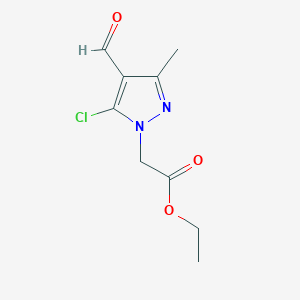
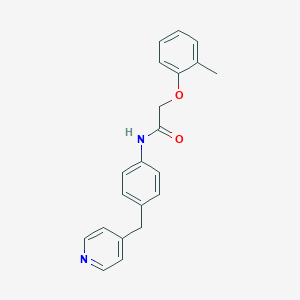

![8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184937.png)

